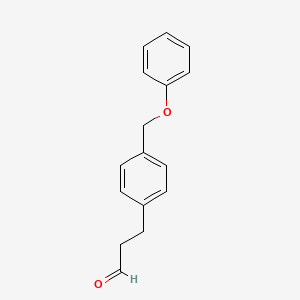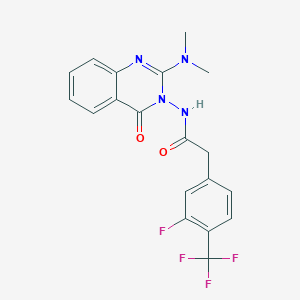
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid is an organic compound that features a morpholine ring fused with a cyclohexane carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.
Cyclohexane Carboxylic Acid Derivative: The cyclohexane carboxylic acid derivative can be prepared through the oxidation of cyclohexanol using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reaction: The final step involves coupling the morpholine ring with the cyclohexane carboxylic acid derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexane-1,4-dicarboxylic acid or cyclohexane-1,4-dione.
Reduction: Formation of 4-(3-Hydroxy-morpholin-4-yl)-cyclohexanecarboxylic acid.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Oxo-morpholin-4-yl)-benzoic acid: Similar structure but with a benzoic acid group instead of a cyclohexane carboxylic acid group.
4-(3-Oxo-morpholin-4-yl)-phenylacetic acid: Contains a phenylacetic acid group instead of a cyclohexane carboxylic acid group.
Uniqueness
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid is unique due to its combination of a morpholine ring and a cyclohexane carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H17NO4 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
4-(3-oxomorpholin-4-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c13-10-7-16-6-5-12(10)9-3-1-8(2-4-9)11(14)15/h8-9H,1-7H2,(H,14,15) |
Clé InChI |
PYUCPAGYOOYTBE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)O)N2CCOCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)

![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)


![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)


![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)





